4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate
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Overview
Description
The compound “4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate” is a chemical with the molecular formula C34H34O4S . It has a molecular weight of 538.7 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 671.6±55.0 °C and a predicted density of 1.19±0.1 g/cm3 .Scientific Research Applications
Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, which share structural motifs with the compound of interest, are identified as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Polymer Synthesis
Compounds related to 4-tert-butylcatechol have been used to synthesize polyamides with significant thermal stability and solubility in polar solvents. These polyamides are noncrystalline and can form transparent, flexible, and tough films, suggesting potential applications in materials science (Hsiao, Yang, & Chen, 2000).
Metal-Organic Complexes
The use of dicarboxylate ligands for constructing metal-organic systems indicates the role of such compounds in developing coordination polymers and molecular chairs, hinting at applications in catalysis and material chemistry (Dai et al., 2009).
Molecular Electronics
Aryl bromides, similar in functionality to the tert-butyl and phenyl groups of the target compound, serve as precursors for thiol end-capped molecular wires. These are key for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, fundamental components in molecular electronics (Stuhr-Hansen et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
[4-[4-(4-tert-butylbenzoyl)oxyphenyl]sulfanylphenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O4S/c1-33(2,3)25-11-7-23(8-12-25)31(35)37-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)38-32(36)24-9-13-26(14-10-24)34(4,5)6/h7-22H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUMKCIJNLOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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